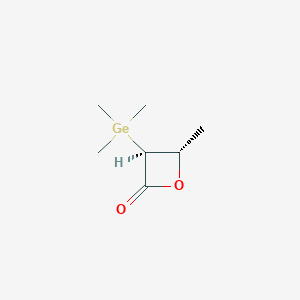
(3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one is a chemical compound that belongs to the oxetanone family. This compound is characterized by the presence of a four-membered oxetane ring, which is substituted with a methyl group and a trimethylgermyl group. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the oxetane ring.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one involves several synthetic steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor that contains the necessary functional groups.
Formation of the Oxetane Ring: The precursor undergoes cyclization to form the oxetane ring. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of Substituents: The methyl and trimethylgermyl groups are introduced through substitution reactions. These reactions may involve reagents such as methyl iodide and trimethylgermyl chloride.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
(3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the oxidation state of the compound.
Substitution: The methyl and trimethylgermyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like methyl iodide and trimethylgermyl chloride are used for introducing the respective groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetanone derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized oxetanones.
科学的研究の応用
(3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s derivatives are investigated for their pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for specialized chemicals.
作用機序
The mechanism of action of (3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(3S,4R)-4-(Trichloromethyl)-3-(trimethylgermyl)oxetan-2-one: This compound has a similar oxetane ring structure but with different substituents.
(3S,4S)-3-Hexyl-4-(®-2-hydroxytridecyl)-oxetan-2-one: Another oxetanone derivative with different functional groups.
Uniqueness
(3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one is unique due to its specific stereochemistry and the presence of the trimethylgermyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
67354-18-1 |
|---|---|
分子式 |
C7H14GeO2 |
分子量 |
202.81 g/mol |
IUPAC名 |
(3S,4S)-4-methyl-3-trimethylgermyloxetan-2-one |
InChI |
InChI=1S/C7H14GeO2/c1-5-6(7(9)10-5)8(2,3)4/h5-6H,1-4H3/t5-,6-/m0/s1 |
InChIキー |
AMXYVOWQENEWCV-WDSKDSINSA-N |
異性体SMILES |
C[C@H]1[C@@H](C(=O)O1)[Ge](C)(C)C |
正規SMILES |
CC1C(C(=O)O1)[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
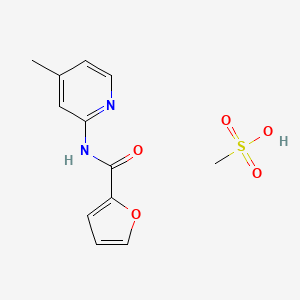
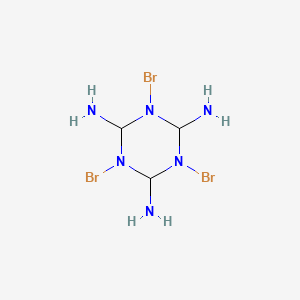

![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
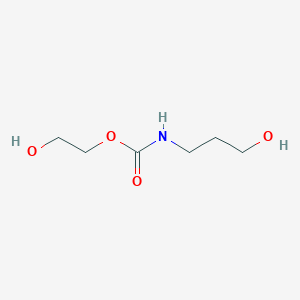


![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
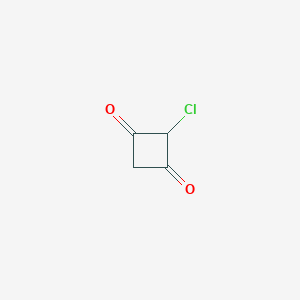
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
